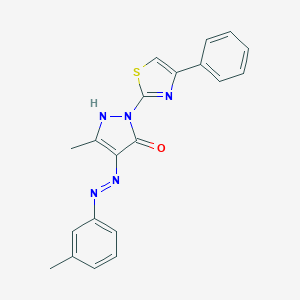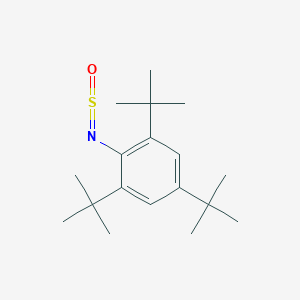
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C21H35NO It is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with a sulfinylamino group
Méthodes De Préparation
The synthesis of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tritert-butylbenzene as the primary starting material.
Sulfinylation Reaction: The introduction of the sulfinylamino group is achieved through a sulfinylation reaction. This involves the reaction of 1,3,5-tritert-butylbenzene with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinylamino group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Analyse Des Réactions Chimiques
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used for this purpose.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles. For example, bromination of the compound can be achieved using bromine in the presence of a catalyst.
Applications De Recherche Scientifique
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. The compound’s structural features make it a candidate for designing novel pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3,5-Tritert-butyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity towards targets. The exact pathways and targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1,3,5-Tritert-butyl-2-(sulfinylamino)benzene can be compared with other similar compounds, such as:
1,3,5-Tritert-butylbenzene: This compound lacks the sulfinylamino group and is primarily used as a precursor in the synthesis of this compound.
1,3,5-Tritert-butyl-2-(sulfonylamino)benzene: This compound contains a sulfonylamino group instead of a sulfinylamino group. It exhibits different reactivity and properties due to the presence of the sulfonyl group.
1,3,5-Tritert-butyl-2-(amino)benzene: This compound has an amino group instead of a sulfinylamino group. It is used in different chemical reactions and applications compared to this compound.
Propriétés
IUPAC Name |
1,3,5-tritert-butyl-2-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NOS/c1-16(2,3)12-10-13(17(4,5)6)15(19-21-20)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOIVCJMVYLYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=S=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401818 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68761-21-7 |
Source


|
| Record name | AF-962/31929032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
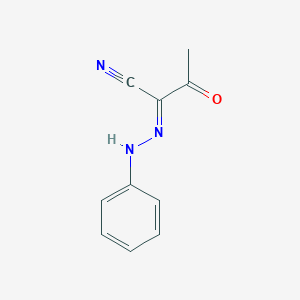
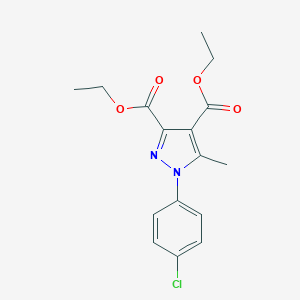
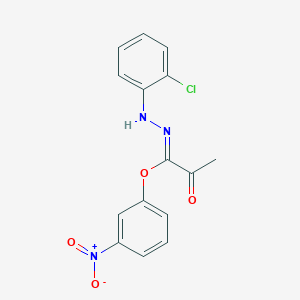
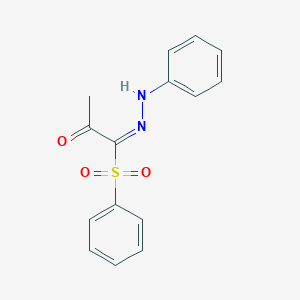
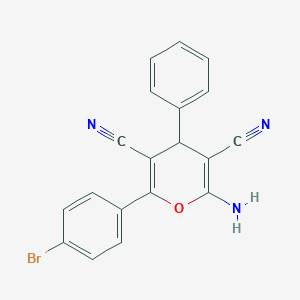
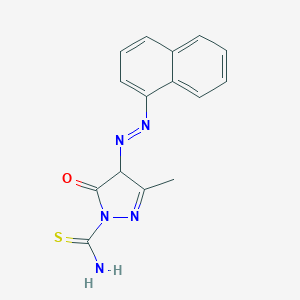
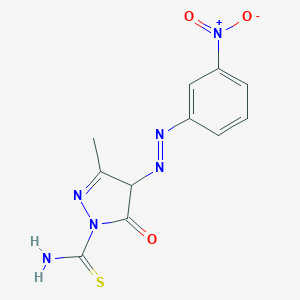
![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)
![4-[(2,4-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386145.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)
